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molecular formula C14H16FNO6 B1598292 Diethyl (3-fluoro-4-nitrophenyl)methylmalonate CAS No. 78543-06-3

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate

Cat. No. B1598292
M. Wt: 313.28 g/mol
InChI Key: VHMVOAWAZZEEPH-UHFFFAOYSA-N
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Patent
US04398035

Procedure details

A mixture of 50.0 g (0.31 mol) of 2,4-difluoronitrobenzene II, 56.1 g (0.32 mol) of diethylmethylmalonate and 400 ml of dimethylformamide are vigorously stirred. To the stirring mixture is added 13.1 g (0.33 mol) sodium hydroxide in one portion at 25° C., cooling with ice to keep the temperature of the reaction mixture at 25°-30° C. during the first hour. Thereafter, stirring is maintained for 3.5 hours, then 800 ml of water is added, the organic layers removed, and the aqueous layer extracted with three 180-ml portions of ethyl acetate-water.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([O:14][C:15](=[O:23])[CH:16]([CH3:22])[C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH3:13].CN(C)C=O.[OH-].[Na+]>O>[F:1][C:2]1[CH:7]=[C:6]([C:16]([CH3:22])([C:15]([O:14][CH2:12][CH3:13])=[O:23])[C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
56.1 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C)=O
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
are vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice
CUSTOM
Type
CUSTOM
Details
at 25°-30° C.
STIRRING
Type
STIRRING
Details
Thereafter, stirring
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
the organic layers removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with three 180-ml portions of ethyl acetate-water

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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